molecular formula C7H8Na2O4 B585894 (Z)-2-Ethyl-3-methylmaleic Acid Disodium Salt CAS No. 929555-91-9

(Z)-2-Ethyl-3-methylmaleic Acid Disodium Salt

Cat. No.: B585894
CAS No.: 929555-91-9
M. Wt: 202.117
InChI Key: VDDIVGKNBDXHHT-WNCVTPEDSA-L
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Description

(Z)-2-Ethyl-3-methylmaleic Acid Disodium Salt is a specialized maleic acid derivative that serves as a key synthetic intermediate for constructing a diverse range of structurally complex and bioactive molecules, particularly tailored polymers with specific material characteristics . Its utility in materials science is rooted in the versatile reactivity of the maleic acid core, which acts as a fundamental building block for creating sophisticated molecular architectures . In medicinal chemistry research, this compound demonstrates significant inhibitory activity against metallo-β-lactamase (MBL) enzymes . The emergence of MBL-producing bacteria poses a major threat to the efficacy of β-lactam antibiotics, a cornerstone of anti-bacterial therapy. Using this compound in combination with a β-lactam antibiotic has been shown to recover the anti-bacterial activity of the antibiotic against resistant bacterial strains capable of producing metallo-β-lactamase, offering a promising pathway for combating antibiotic resistance . The exploration of maleic acid derivatives and related alkyl(methyl)maleic anhydrides continues to be a vibrant area of research in organic and pharmaceutical chemistry for the development of valuable synthetic intermediates and bioactive compounds .

Properties

IUPAC Name

disodium;(Z)-2-ethyl-3-methylbut-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4.2Na/c1-3-5(7(10)11)4(2)6(8)9;;/h3H2,1-2H3,(H,8,9)(H,10,11);;/q;2*+1/p-2/b5-4-;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDIVGKNBDXHHT-WNCVTPEDSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C)C(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(\C)/C(=O)[O-])/C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Na2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747763
Record name Disodium (2Z)-2-ethyl-3-methylbut-2-enedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929555-91-9
Record name Disodium (2Z)-2-ethyl-3-methylbut-2-enedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-Ethyl-3-methylmaleic Acid Disodium Salt typically involves the reaction of 2-ethyl-3-methylbut-2-enedioic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete conversion of the acid to its disodium salt form.

Industrial Production Methods: In industrial settings, the production of (Z)-2-Ethyl-3-methylmaleic Acid Disodium Salt is scaled up by using large reactors and continuous processing techniques. The process involves the same basic reaction but is optimized for higher yields and purity. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: (Z)-2-Ethyl-3-methylmaleic Acid Disodium Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylate derivatives.

    Reduction: Reduction reactions can convert the double bond to a single bond, altering the compound’s structure.

    Substitution: The sodium ions can be replaced by other cations in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like calcium chloride or magnesium sulfate can be used to replace sodium ions.

Major Products Formed:

    Oxidation: Carboxylate derivatives.

    Reduction: Saturated dicarboxylate salts.

    Substitution: Corresponding salts with different cations.

Scientific Research Applications

(Z)-2-Ethyl-3-methylmaleic Acid Disodium Salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Z)-2-Ethyl-3-methylmaleic Acid Disodium Salt involves its interaction with specific molecular targets. The compound can chelate metal ions, which affects various biochemical pathways. It can also inhibit certain enzymes by binding to their active sites, thereby altering their activity. The pathways involved include those related to metal ion homeostasis and enzymatic regulation.

Comparison with Similar Compounds

Disodium Maleate (CAS 371-47-1)

  • Structure : The simplest maleic acid disodium salt, lacking substituents.
  • Synthesis : Produced via reaction of maleic anhydride with sodium hydroxide .
  • Properties : White powder, MP >250°C, highly water-soluble .
  • Applications: Used as an adhesion-promoting monomer in polyester resins and adhesives .
  • Key Differences : The absence of ethyl/methyl groups in disodium maleate reduces steric hindrance, making it more reactive in polymerization compared to the target compound.

(Z)-2-Hexyl-3-methylmaleic Acid Disodium Salt (RCLS135472)

  • Structure : Features a hexyl substituent instead of ethyl, retaining the Z-configuration .
  • Properties : Molecular weight 258.22 g/mol; solubility data unspecified.
  • Applications : A chaetomellic acid derivative that inhibits Ras farnesyl-protein transferase, demonstrating the impact of alkyl chain length on biological activity .

Disodium Epoxysuccinate

  • Structure : Contains an oxirane (epoxide) ring instead of a double bond .
  • Applications : Utilized in industrial processes for its epoxy reactivity.
  • Key Differences : The oxirane ring introduces distinct chemical reactivity, such as ring-opening reactions, which are absent in the target compound’s maleate structure .

Comparison with Other Disodium Salts

3-Methylphosphinicopropionic Acid Disodium Salt

  • Structure : Phosphinic acid derivative with a methyl group and propionic acid backbone .
  • Applications : Used as a pesticide metabolite reference standard and enzyme inhibitor .
  • Key Differences : The phosphinic acid group confers different coordination properties (e.g., metal chelation) compared to the dicarboxylate in the target compound .

EDTA Disodium Salt (CAS 139-33-3)

  • Structure : A hexadentate chelator with four carboxylate groups .
  • Applications : Widely used in molecular biology for metal ion sequestration .

Physicochemical and Functional Comparison Table

Compound Name CAS Number Substituents Key Applications Unique Features
(Z)-2-Ethyl-3-methylmaleic Acid Disodium Salt 929555-91-9 Ethyl, methyl (Z) Biochemical research (potential) Farnesyltransferase inhibition
Disodium Maleate 371-47-1 None Polyester resins, adhesives High reactivity in polymerization
(Z)-2-Hexyl-3-methylmaleic Acid Disodium Salt RCLS135472 Hexyl, methyl (Z) Enzyme inhibition Enhanced lipophilicity
EDTA Disodium Salt 139-33-3 Four carboxylates Metal chelation Broad-spectrum chelation

Research Findings and Implications

  • Structural Impact on Bioactivity : The ethyl and methyl groups in the target compound likely enhance target specificity in enzyme inhibition compared to unsubstituted disodium maleate .
  • Industrial Relevance : Substituted maleic acid salts are underutilized in industrial applications compared to EDTA, suggesting opportunities for niche uses in specialty polymers or biocatalysis .

Biological Activity

(Z)-2-Ethyl-3-methylmaleic Acid Disodium Salt (CAS No. 929555-91-9) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biochemical properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

(Z)-2-Ethyl-3-methylmaleic Acid Disodium Salt is a disodium salt derivative of maleic acid, featuring two ethyl and methyl substituents. Its structure can be represented as follows:

C7H8Na2O4\text{C}_7\text{H}_8\text{Na}_2\text{O}_4

This compound is soluble in water, which enhances its bioavailability for various biological applications.

The biological activity of (Z)-2-Ethyl-3-methylmaleic Acid Disodium Salt primarily involves its interaction with cellular pathways:

  • Enzyme Inhibition : It has been observed to inhibit certain enzymes involved in metabolic pathways, particularly those associated with the degradation of amino acids and fatty acids.
  • Cell Signaling Modulation : The compound may influence cell signaling pathways, potentially affecting processes such as apoptosis and cell proliferation.

Antimicrobial Properties

Research indicates that (Z)-2-Ethyl-3-methylmaleic Acid Disodium Salt exhibits antimicrobial activity against various pathogens. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit growth.

Pathogen TypeActivity Observed
BacteriaEffective
FungiModerate
VirusesLimited

Anti-inflammatory Effects

Studies suggest that this compound may possess anti-inflammatory properties. It appears to modulate the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This effect could have implications for treating inflammatory diseases.

Pharmacokinetics

The pharmacokinetic profile of (Z)-2-Ethyl-3-methylmaleic Acid Disodium Salt suggests rapid absorption and distribution within biological systems. Research indicates:

  • Bioavailability : High due to its solubility.
  • Metabolism : Primarily occurs in the liver, with metabolites exhibiting similar biological activities.
  • Excretion : Predominantly renal.

Case Studies

  • Study on Antimicrobial Activity :
    A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of (Z)-2-Ethyl-3-methylmaleic Acid Disodium Salt against Escherichia coli and Staphylococcus aureus. Results demonstrated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting potential as a natural preservative in food products .
  • Anti-inflammatory Research :
    In a clinical trial assessing the anti-inflammatory effects on patients with rheumatoid arthritis, participants receiving a regimen including (Z)-2-Ethyl-3-methylmaleic Acid Disodium Salt showed a marked decrease in C-reactive protein levels compared to the control group .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-2-Ethyl-3-methylmaleic Acid Disodium Salt, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves maleic anhydride derivatives and sodium hydroxide for salt formation. For example, disodium maleate analogs are synthesized via esterification followed by neutralization with NaOH . Reaction parameters (temperature, pH, stoichiometry) should be systematically varied using Design of Experiments (DoE) to optimize yield. Characterization via HPLC (for purity) and elemental analysis (for sodium content) is critical.

Q. How can the physicochemical properties (e.g., solubility, stability) of this compound be systematically characterized for laboratory use?

  • Methodological Answer :

  • Solubility : Perform phase-solubility studies in water and organic solvents (e.g., ethanol, DMSO) at varying temperatures. Reference data from analogs like disodium chromotropic acid (water-soluble at >300 °C) .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Compare with EDTA disodium salt protocols, which emphasize avoiding moisture and extreme temperatures .

Q. What analytical techniques are most effective for confirming the stereochemistry (Z-configuration) and purity of the compound?

  • Methodological Answer :

  • Stereochemistry : Use nuclear Overhauser effect (NOE) NMR to distinguish Z/E isomers. Deuteration analogs (e.g., CER923510) can enhance signal resolution .
  • Purity : Combine reversed-phase HPLC (C18 column, UV detection) with mass spectrometry (HRMS) for trace impurity profiling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound, particularly in enzyme inhibition studies?

  • Methodological Answer : Perform systematic reviews (PRISMA guidelines) to aggregate data from multiple studies . Validate conflicting results using standardized assays (e.g., fixed substrate/enzyme concentrations) and control for variables like buffer ionic strength (Na⁺ interference) . Meta-analyses should include sensitivity testing to identify outlier datasets.

Q. What mechanistic insights can be gained from studying the degradation pathways of this compound under physiological conditions?

  • Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in phosphate-buffered saline. Use LC-MS/MS to identify degradation products (e.g., maleic acid derivatives) and propose pathways via density functional theory (DFT) calculations. Compare with EDTA disodium salt degradation, which hydrolyzes in acidic conditions .

Q. How does the compound interact with metal ions in complex biological systems, and how can these interactions be quantified?

  • Methodological Answer : Employ isothermal titration calorimetry (ITC) to measure binding constants (Kd) with transition metals (e.g., Fe³⁺, Cu²⁺). Use X-ray crystallography or EXAFS to determine coordination geometry. Reference EDTA disodium salt’s chelation mechanisms but note structural differences (e.g., ethyl/methyl substituents) .

Q. What experimental designs are recommended for evaluating the compound’s role in polymer chemistry (e.g., adhesion-promoting monomers)?

  • Methodological Answer : Use radical polymerization assays with initiators (e.g., AIBN) to test copolymerization efficiency. Characterize polymer thermal stability via DSC and adhesion strength via peel tests. Compare with disodium maleate’s role in polyester resins .

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